Isozyme Selectivity: 8-APT-cGMP vs. Native cGMP for PKG Iα over Iβ
8-APT-cGMP demonstrates an approximate 200-fold activation preference for purified PKG Iα over PKG Iβ, a selectivity window not achieved by the native ligand cGMP [1]. In contrast, the endogenous activator cGMP shows only a ~2.3-fold preference (Ka values of 110 nM for Iα vs. 250 nM for Iβ) in the same kinase assay system [2]. This represents a ~87-fold improvement in isozyme discrimination by 8-APT-cGMP compared to the natural ligand.
| Evidence Dimension | Selectivity for PKG Iα activation over PKG Iβ |
|---|---|
| Target Compound Data | ~200-fold preference for PKG Iα over Iβ (Ka values not explicitly reported in datasheet; selectivity factor derived from comparative activation assays) |
| Comparator Or Baseline | Native cGMP: Ka PKG Iα = 110 nM, Ka PKG Iβ = 250 nM, yielding a ~2.3-fold preference |
| Quantified Difference | 8-APT-cGMP achieves ~87-fold greater isozyme selectivity compared to cGMP |
| Conditions | Purified PKG Iα and Iβ kinase activity assays; Molecular Pharmacology 42(1):103-108 (1992) |
Why This Matters
This level of selectivity is essential for dissecting the distinct physiological roles of PKG Iα versus PKG Iβ in vascular smooth muscle relaxation, platelet aggregation, and neuronal signaling without confounding cross-activation.
- [1] BIOLOG Life Science Institute (2018) 'Technical Information about 8-(2-Aminophenylthio)guanosine-3',5'-monophosphate (APT-cGMP)', Product Datasheet A 032. View Source
- [2] Sekhar, K.R., Hatchett, R.J., Shabb, J.B., Wolfe, L., Francis, S.H., Wells, J.N., Jastorff, B., Butt, E., Chakinala, M.M., Corbin, J.D. (1992) 'Relaxation of pig coronary arteries by new and potent cGMP analogs that selectively activate type I alpha, compared with type I beta, cGMP-dependent protein kinase', Molecular Pharmacology, 42(1), pp. 103-108. View Source
